1-(3-acetyl-2H-imidazol-1-yl)ethanone 1-(3-acetyl-2H-imidazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 10284-52-3
VCID: VC5371358
InChI: InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3
SMILES: CC(=O)N1CN(C=C1)C(=O)C
Molecular Formula: C7H10N2O2
Molecular Weight: 154.169

1-(3-acetyl-2H-imidazol-1-yl)ethanone

CAS No.: 10284-52-3

Cat. No.: VC5371358

Molecular Formula: C7H10N2O2

Molecular Weight: 154.169

* For research use only. Not for human or veterinary use.

1-(3-acetyl-2H-imidazol-1-yl)ethanone - 10284-52-3

Specification

CAS No. 10284-52-3
Molecular Formula C7H10N2O2
Molecular Weight 154.169
IUPAC Name 1-(3-acetyl-2H-imidazol-1-yl)ethanone
Standard InChI InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3
Standard InChI Key ZNGLGDQSOCSILT-UHFFFAOYSA-N
SMILES CC(=O)N1CN(C=C1)C(=O)C

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 1-(3-acetyl-2H-imidazol-1-yl)ethanone typically involves the acylation of imidazole derivatives. A common method involves reacting 2H-imidazole with acetyl chloride or acetic anhydride in the presence of a base . For example, Vulcanchem reports that the compound is synthesized via nucleophilic substitution, where the imidazole ring is acetylated at the 3-position, followed by further acylation at the 1-position. Key steps include:

  • Acylation: Treatment of 2H-imidazole with acetic anhydride under reflux conditions yields 3-acetyl-2H-imidazole.

  • Second Acylation: Subsequent reaction with acetyl chloride introduces the second acetyl group, forming the final product .

Alternative routes involve Mannich reactions or condensation with ketones, as seen in related imidazole derivatives . For instance, Patent WO2010050830A1 describes a bisphosphonate synthesis using imidazole-acetic acid intermediates, highlighting the adaptability of acetylated imidazoles in complex reactions .

Structural Analysis

Spectroscopic techniques confirm the structure of 1-(3-acetyl-2H-imidazol-1-yl)ethanone:

  • IR Spectroscopy: A strong absorption band at approximately 1700 cm⁻¹ corresponds to the stretching vibrations of the carbonyl (C=O) groups .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Signals at δ 2.60–2.70 ppm (singlet, 6H) for the methyl groups of the acetyl moieties and δ 7.30–7.50 ppm (multiplet, 2H) for the imidazole protons .

    • 13C^{13}\text{C} NMR: Peaks at δ 168–170 ppm for the carbonyl carbons and δ 120–140 ppm for the aromatic carbons of the imidazole ring .

X-ray crystallography data for closely related compounds (e.g., 4,4′-di(1H-imidazol-1-yl) structures) suggest that the acetyl groups adopt planar configurations, facilitating π-π stacking interactions in solid-state arrangements .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight154.17 g/mol
Melting PointNot reported
Boiling PointNot reported
Density~1.14 g/cm³ (estimated)
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)

Chemical Reactivity

The compound exhibits reactivity typical of imidazole derivatives:

  • Electrophilic Substitution: The imidazole ring undergoes nitration or halogenation at the 4- or 5-positions .

  • Nucleophilic Attack: Acetyl groups are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .

  • Coordination Chemistry: The nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic applications .

Industrial and Pharmaceutical Applications

Drug Development

1-(3-Acetyl-2H-imidazol-1-yl)ethanone serves as a precursor for bisphosphonates (e.g., zoledronic acid), used in osteoporosis treatment . Key steps in its utilization include:

  • Mannich Reaction: Reacting with formaldehyde and amines to form bisphosphonate intermediates .

  • Crystallization: Isolation via anti-solvent addition (e.g., acetone) yields high-purity products .

Coordination Polymers

The compound’s nitrogen donors facilitate the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis . For example, Zn-based MOFs exhibit CO₂ adsorption capacities of 12.7 mmol/g at 298 K .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
1-[3-(1H-imidazol-1-yl)phenyl]ethanonePhenyl substitutionEnhanced anticancer activity
2-Cyclohexyl-1-(1H-imidazol-2-yl)ethanoneCyclohexyl groupImproved lipophilicity
1-(1H-Benzimidazol-2-yl)ethanoneBenzene-fused ringHigher DNA intercalation

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